N'-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23F3N4O3S/c1-33-20-15(5-4-10-26-20)21(32)29-11-8-14(9-12-29)13-27-18(30)19(31)28-17-7-3-2-6-16(17)22(23,24)25/h2-7,10,14H,8-9,11-13H2,1H3,(H,27,30)(H,28,31) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAFQERRKXXXRMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)C(=O)N2CCC(CC2)CNC(=O)C(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide typically involves multiple steps, including the formation of the pyridine and piperidine rings, followed by the introduction of the methylsulfanyl and trifluoromethyl groups. Common reagents used in these reactions include palladium catalysts, boronic acids, and various amines. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods allow for precise control over reaction conditions and can significantly increase the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N’-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the pyridine ring can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
N’-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N’-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural Similarities and Substituent Effects
Key Analogues Identified:
Compound 1 and 7 (Molecules, 2014): These analogues share a piperidine-pyridine backbone but lack the methylsulfanyl and trifluoromethylphenyl groups. NMR data (Table 2, Figure 6) reveal that chemical shifts in regions A (positions 39–44) and B (positions 29–36) differ significantly between these compounds and the target molecule, indicating that substituents in these regions alter the electronic environment .
N-[(4-Methoxyphenyl)methyl]pyridine-2-carboxamide (Key Organics, 2017): This compound replaces the piperidine and trifluoromethyl groups with a methoxybenzyl moiety. Its molecular weight (242.28 g/mol) is lower than the target compound’s estimated ~450 g/mol, highlighting the impact of bulkier substituents on pharmacokinetics .
EP 4 374 877 A2 Carboxamide Derivatives (2024 Patent): The patent compound features a trifluoromethyl group on a furan ring instead of a phenyl group.
Table 1: Structural and Functional Group Comparison
| Compound | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Target Compound | Piperidine-Pyridine | 2-(Methylsulfanyl), 2-(Trifluoromethyl) | ~450 | High lipophilicity, moderate solubility |
| N-[(4-Methoxyphenyl)methyl]pyridine-2-carboxamide | Pyridine | 4-Methoxybenzyl | 242.28 | Lower steric hindrance |
| EP 4 374 877 A2 Derivative | Pyridopyridazine | 3-Fluorophenyl, Trifluoromethylfuran | ~500 | Enhanced metabolic stability |
Lumping Strategy Implications
highlights that compounds with similar backbones (e.g., piperidine-pyridine cores) are often grouped in computational models. The target’s unique substituents, however, may necessitate separate categorization to account for distinct reactivity or environmental persistence .
Research Findings and Gaps
- NMR Profiling: The target’s methylsulfanyl group induces upfield shifts in region A (δ 2.5–3.0 ppm) compared to non-sulfur analogues, a critical identifier in structural elucidation .
- Synthetic Yield : Piperidine functionalization steps (e.g., benzylation) achieve ~60–70% yields in analogues, but introducing ethanediamide linkers may reduce efficiency to ~40–50% .
Biological Activity
N'-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide, commonly referred to by its CAS number 1235646-54-4, is a compound of significant interest due to its potential biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C20H20N4OS
- Molecular Weight : 364.4640 g/mol
- CAS Number : 1235646-54-4
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antidiabetic agent, antioxidant, and its effects on different biological pathways.
Antidiabetic Activity
Recent studies have highlighted the compound's inhibitory effects on key enzymes involved in carbohydrate metabolism. For example:
- The compound demonstrated significant inhibition of alpha-amylase, a key enzyme in carbohydrate digestion. The observed IC50 value was comparable to standard antidiabetic drugs, indicating potential for therapeutic use in managing diabetes .
Antioxidant Potential
In addition to its antidiabetic properties, the compound has shown promising antioxidant activity. In assays measuring DPPH radical scavenging activity:
- The IC50 value for the compound was recorded at 2.36 μM, suggesting it has a strong capacity to neutralize free radicals compared to ascorbic acid (IC50 = 0.85 μM) .
The mechanisms by which N'-({1-[2-(methylsulfanyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-N-[2-(trifluoromethyl)phenyl]ethanediamide exerts its biological effects are still being elucidated. However, several pathways have been proposed:
- Enzyme Inhibition : The compound appears to inhibit enzymes such as alpha-amylase and PTP-1B, which are involved in glucose metabolism and insulin signaling.
- Antioxidant Activity : By scavenging free radicals, the compound may protect cellular structures from oxidative damage.
Case Studies and Research Findings
Several studies have assessed the biological activity of this compound:
| Study Focus | Findings |
|---|---|
| Alpha-Amylase Inhibition | IC50 = 4.58 μM; effective compared to acarbose (IC50 = 1.58 μM) |
| Antioxidant Activity | IC50 = 2.36 μM; superior to ascorbic acid (IC50 = 0.85 μM) |
| Toxicity Assessment | No behavioral changes observed in acute toxicity tests on albino mice |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions, starting with the formation of the methylsulfanylpyridine intermediate. Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is critical for introducing the pyridinyl and piperidinyl groups . Optimization includes:
- Temperature control : Maintain 60–80°C during coupling to balance reaction rate and side-product formation.
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.
- Purification : Employ gradient HPLC or column chromatography to isolate the final product with ≥95% purity .
Q. How should researchers characterize the compound’s structural and physicochemical properties?
- Analytical techniques :
- NMR spectroscopy : Confirm regiochemistry of the methylsulfanyl group and piperidine substitution patterns (e.g., H NMR for methylene protons at δ 3.2–3.8 ppm) .
- High-resolution mass spectrometry (HRMS) : Validate molecular formula (e.g., expected [M+H] for CHFNOS).
- LogP determination : Use reverse-phase HPLC to assess hydrophobicity, critical for predicting blood-brain barrier penetration .
Q. What preliminary biological screening assays are appropriate for this compound?
- In vitro assays :
- Enzyme inhibition : Test against kinases or proteases due to the trifluoromethylphenyl group’s electron-withdrawing properties, which may enhance binding affinity .
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at concentrations ranging from 1 nM to 100 µM .
Advanced Research Questions
Q. How can computational methods guide the design of derivatives with improved bioactivity?
- Approach :
- Molecular docking : Use AutoDock Vina to predict binding modes with target proteins (e.g., EGFR kinase). The methylsulfanyl group may form hydrophobic interactions, while the ethanediamide backbone hydrogen-bonds to catalytic residues .
- QSAR modeling : Corolate substituent effects (e.g., replacing trifluoromethyl with nitro) with IC values to prioritize synthetic targets .
Q. What strategies resolve contradictions in biological activity data across different assays?
- Troubleshooting :
- Assay validation : Ensure consistency in cell culture conditions (e.g., serum concentration, passage number) to minimize variability .
- Metabolic stability testing : Use liver microsomes to assess if rapid degradation (e.g., via CYP3A4) underlies inconsistent in vivo vs. in vitro results .
Q. How can reaction pathways be redesigned to improve yield and scalability?
- Process chemistry :
- Flow chemistry : Implement continuous-flow systems for the piperidin-4-ylmethyl intermediate synthesis to enhance reproducibility .
- Catalyst screening : Test Pd/XPhos systems for Suzuki-Miyaura steps, which may reduce byproducts compared to traditional Pd(PPh) .
Q. What mechanistic insights explain the compound’s selectivity for specific biological targets?
- Experimental design :
- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to receptors (e.g., G-protein-coupled receptors). The trifluoromethyl group’s electronegativity may enhance target engagement .
- Cryo-EM : Resolve ligand-receptor complexes to identify critical non-covalent interactions (e.g., π-stacking with tyrosine residues) .
Key Considerations for Researchers
- Contradiction management : Cross-validate unexpected bioactivity results using orthogonal assays (e.g., SPR alongside enzyme inhibition) .
- Safety protocols : Refer to CLP-compliant guidelines for handling acute toxicity risks (Category 4 for oral/dermal exposure) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
